1-(3-chlorophenyl)-N-cyclopropylmethanesulfonamide is a chemical compound that belongs to the class of sulfonamides, which are characterized by the presence of a sulfonamide functional group (-SO2NH2) attached to an aromatic or aliphatic structure. This particular compound features a chlorophenyl group and a cyclopropyl group, which contribute to its unique chemical properties and potential biological activities.
The compound can be synthesized through various methods, including multi-step organic reactions involving specific reagents and conditions. It has been referenced in various pharmaceutical contexts, particularly in relation to its potential therapeutic effects.
1-(3-chlorophenyl)-N-cyclopropylmethanesulfonamide is classified as:
The synthesis of 1-(3-chlorophenyl)-N-cyclopropylmethanesulfonamide typically involves several steps:
For example, one method includes the reaction of 4-chloroaniline with a cyclopropylmethanesulfonyl chloride under basic conditions, leading to the desired product after purification steps such as recrystallization .
The molecular structure of 1-(3-chlorophenyl)-N-cyclopropylmethanesulfonamide can be represented as follows:
1-(3-chlorophenyl)-N-cyclopropylmethanesulfonamide participates in various chemical reactions typical for sulfonamides:
These reactions highlight its potential utility in synthetic organic chemistry and medicinal chemistry applications .
The mechanism of action for 1-(3-chlorophenyl)-N-cyclopropylmethanesulfonamide is primarily associated with its biological activity, particularly as an antimicrobial agent. Sulfonamides generally inhibit bacterial growth by mimicking para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis pathways.
Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are often employed to confirm the identity and purity of the synthesized compound.
1-(3-chlorophenyl)-N-cyclopropylmethanesulfonamide has several scientific uses:
Sulfonamide derivatives represent a cornerstone of medicinal chemistry due to their structural versatility, target selectivity, and proven therapeutic utility across diverse disease domains. The −SO~2~NH− pharmacophore enables critical hydrogen bonding and electrostatic interactions with biological targets, contributing to high binding affinities. This compound class has yielded clinically impactful drugs, including COX-2 inhibitors (e.g., celecoxib), carbonic anhydrase inhibitors (e.g., acetazolamide), and protease inhibitors. Notably, sulfonamide-based antivirals have gained prominence with the emergence of SARS-CoV-2 main protease (Mpro) inhibitors. Non-covalent sulfonamide inhibitors like ensitrelvir exhibit advantages over covalent analogues, including reduced off-target reactivity, improved metabolic stability, and retained potency against mutant viral strains [2]. Beyond antivirals, recent research highlights sulfonamides’ promise as anticancer agents (e.g., tubulin polymerization inhibitors), anticonvulsants targeting voltage-gated ion channels, and antimicrobials disrupting folate biosynthesis [4] [6]. The structural adaptability of the sulfonamide group allows for extensive derivatization, facilitating optimization of pharmacokinetic and pharmacodynamic properties—making it an ideal scaffold for rational drug design of novel therapeutics.
1-(3-Chlorophenyl)-N-cyclopropylmethanesulfonamide (PubChem CID: 17740999; C~10~H~12~ClNO~2~S [1]) integrates two critical pharmacophores within a compact molecular framework: a meta-chlorinated aryl group and an N-linked cyclopropylamine. Each moiety confers distinct biophysical and target-binding properties:
Cyclopropylamine Group: The cyclopropyl ring acts as a conformationally restricted bioisostere for larger alkyl or cyclic amines. Its high bond strength and puckered geometry reduce metabolic oxidation, enhancing metabolic stability compared to linear alkylamines. In protease inhibitors, this motif promotes optimal orientation within hydrophobic sub-pockets (e.g., S2 and S4 sites of SARS-CoV-2 Mpro), facilitating van der Waals contacts without excessive steric bulk [2]. Additionally, the amine nitrogen serves as a hydrogen bond acceptor/donor, crucial for interacting with catalytic residues (e.g., His41 in Mpro) or backbone carbonyls [6].
Meta-Chlorophenyl Group: Chlorine’s position at the meta-site of the phenyl ring balances electronic effects and steric accessibility. The chlorine atom induces moderate electron withdrawal, polarizing the aromatic ring to enhance π-stacking or dipole-dipole interactions within enzyme subsites (e.g., S1 pocket of Mpro, rich in His163 and Phe140 [2]). Critically, the meta-orientation prevents steric clashes common with ortho-substituted analogues while offering superior target engagement versus para-isomers, as observed in anticonvulsant sulfonamides [6]. This positional preference optimizes binding affinity without compromising ligand solubility.
Table 1: Influence of Chlorophenyl Regioisomerism on Pharmacological Properties [6]**
Substituent Position | Target Affinity Trends | Key Interactions |
---|---|---|
Ortho (2-chloro) | Moderate sodium channel blockade | Steric hindrance limits deep pocket access; enhanced dipole interactions |
Meta (3-chloro) | High Mpro/ion channel affinity (this compound) | Optimal halogen bonding with His163 (Mpro); π-stacking with Phe140 |
Para (4-chloro) | Variable; often reduced vs. meta | Linear geometry may misalign with subsite contours; useful in dopaminergic ligands |
Table 2: Molecular Properties of 1-(3-Chlorophenyl)-N-cyclopropylmethanesulfonamide [1] [3] [6]**
Property | Value | Significance |
---|---|---|
Molecular Formula | C~10~H~12~ClNO~2~S | Confirmed via LC-MS/HNMR (PubChem CID: 17740999) |
Molecular Weight | 229.72 g/mol | Within Lipinski’s limit (<500 Da) for oral bioavailability |
Hydrogen Bond Acceptors | 3 (SO~2~, N) | Facilitates target binding; complies with Veber’s rule (≤10) |
Hydrogen Bond Donors | 1 (NH) | Ensures membrane permeability; complies with Lipinski/Veber rules |
Calculated logP | ~3.2 (estimated) | Optimal for CNS permeability/logP <5 |
Rotatable Bonds | 3 | Supports conformational flexibility for target fitting |
Polar Surface Area (PSA) | ~49 Ų | Favors blood-brain barrier penetration (PSA <90 Ų) |
Despite promising structural features, 1-(3-chlorophenyl)-N-cyclopropylmethanesulfonamide remains pharmacologically underexplored. Critical research gaps include:
Target Identification: While structurally analogous sulfonamides exhibit activity against viral proteases, ion channels, or kinases, this specific molecule lacks in vitro or in vivo target validation data. Potential targets inferred from analogues include viral main proteases (SARS-CoV-2 Mpro), voltage-gated sodium channels (anticipileptic effects), and dopamine transporters (based on chlorophenylpiperazine derivatives ). Systematic screening against these targets is essential to define mechanism(s) of action.
Metabolic Fate and Optimization: The compound’s in vivo stability, cytochrome P450 interactions, and metabolite profile are unknown. While the cyclopropyl group may resist oxidative metabolism, the sulfonamide’s susceptibility to glucuronidation or hydrolysis warrants study [6]. Additionally, structure-activity relationship (SAR) studies are needed to evaluate bioisosteric replacements—such as 1,3,4-oxadiazoles for the sulfonamide group—to enhance potency or solubility [4].
Resistance and Selectivity: For antiviral applications, non-covalent inhibitors like this sulfonamide could circumvent resistance seen with covalent Mpro inhibitors (e.g., nirmatrelvir-resistant mutants [2]). However, selectivity over human proteases (e.g., cathepsins) must be assessed to minimize off-target effects. Computational modeling and comparative enzymology studies would address this gap.
Future research should prioritize in vitro target screening, metabolic profiling, and scaffold optimization to unlock this molecule’s therapeutic potential, positioning it within the next generation of sulfonamide-based bioactive agents.
Compound Name | Pharmacological Relevance | Source |
---|---|---|
1-(3-Chlorophenyl)-N-cyclopropylmethanesulfonamide | Core subject; underexplored sulfonamide with dual pharmacophores | [1] |
Ensitrelvir (S-217622) | Non-covalent SARS-CoV-2 Mpro inhibitor; exemplifies sulfonamide utility in antivirals | [2] |
1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine (3C-PEP) | Dopamine reuptake inhibitor; highlights chlorophenyl moiety’s CNS target potential | |
3-(3-Chlorophenyl)pyrrolidine-2,5-dione derivatives | Anticonvulsant sulphonamide/isostere analogues; demonstrate meta-chloro positional superiority | [6] |
1,3,4-Oxadiazole hybrids | Bioisosteres for sulfonamide optimization in anticancer/antimicrobial agents | [4] |
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7